molecular formula C15H12N4O5S B410674 N-{[2-(2-hydroxybenzoyl)hydrazino]carbothioyl}-4-nitrobenzamide

N-{[2-(2-hydroxybenzoyl)hydrazino]carbothioyl}-4-nitrobenzamide

Cat. No.: B410674
M. Wt: 360.3g/mol
InChI Key: YYIYTIGNCRBUBX-UHFFFAOYSA-N
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Description

N-[N’-(2-Hydroxy-benzoyl)-hydrazinocarbothioyl]-4-nitro-benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzoyl group, a hydrazinocarbothioyl group, and a nitro-benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[N’-(2-Hydroxy-benzoyl)-hydrazinocarbothioyl]-4-nitro-benzamide typically involves multiple steps. One common method starts with the preparation of 2-hydroxybenzoyl hydrazone, which is then reacted with 4-nitrobenzoyl chloride under controlled conditions to yield the target compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as pyridine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[N’-(2-Hydroxy-benzoyl)-hydrazinocarbothioyl]-4-nitro-benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products. For example, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions are often performed under inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding quinones, while reduction can produce amines or hydroxylamines. Substitution reactions can lead to the formation of various substituted benzamides .

Scientific Research Applications

N-[N’-(2-Hydroxy-benzoyl)-hydrazinocarbothioyl]-4-nitro-benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[N’-(2-Hydroxy-benzoyl)-hydrazinocarbothioyl]-4-nitro-benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The pathways involved in its mechanism of action include oxidative stress, apoptosis, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxybenzoyl hydrazone
  • 4-Nitrobenzoyl chloride
  • Benzoyl peroxide
  • 2-Hydroxybenzoyl compounds

Uniqueness

N-[N’-(2-Hydroxy-benzoyl)-hydrazinocarbothioyl]-4-nitro-benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential for further modification to enhance its properties .

Properties

Molecular Formula

C15H12N4O5S

Molecular Weight

360.3g/mol

IUPAC Name

N-[[(2-hydroxybenzoyl)amino]carbamothioyl]-4-nitrobenzamide

InChI

InChI=1S/C15H12N4O5S/c20-12-4-2-1-3-11(12)14(22)17-18-15(25)16-13(21)9-5-7-10(8-6-9)19(23)24/h1-8,20H,(H,17,22)(H2,16,18,21,25)

InChI Key

YYIYTIGNCRBUBX-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NNC(=S)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC(=S)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])O

Origin of Product

United States

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